molecular formula C7H6F3NO B1436004 3-(Difluoromethoxy)-5-fluoroaniline CAS No. 1261583-91-8

3-(Difluoromethoxy)-5-fluoroaniline

Cat. No.: B1436004
CAS No.: 1261583-91-8
M. Wt: 177.12 g/mol
InChI Key: WFLKFQDDAKBSEQ-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-fluoroaniline is an organic compound characterized by the presence of difluoromethoxy and fluoro substituents on an aniline ring

Properties

IUPAC Name

3-(difluoromethoxy)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLKFQDDAKBSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261583-91-8
Record name 3-(difluoromethoxy)-5-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-nitro-5-fluoroaniline with difluoromethyl ether in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of 3-(Difluoromethoxy)-5-fluoroaniline may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-5-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds with modified functional groups .

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-fluoroaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethoxy)-5-fluoroaniline is unique due to its specific combination of difluoromethoxy and fluoro substituents on an aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

3-(Difluoromethoxy)-5-fluoroaniline is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7_{7}H6_{6}F3_{3}N1_{1}O1_{1}. The presence of fluorine atoms in the structure significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

Mode of Action:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Its fluorinated structure may enhance binding affinity and specificity, making it a candidate for further therapeutic exploration.

Biochemical Pathways:
Research indicates that compounds with similar structures can influence pathways such as:

  • Signal transduction: Modulation of pathways that regulate cellular responses.
  • Cell cycle regulation: Impacting the progression of the cell cycle, which is crucial in cancer therapies.
  • Apoptosis: Inducing programmed cell death in cancer cells.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's effectiveness was assessed through IC50_{50} values, indicating its potency in inhibiting cell growth.

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)10.8
A549 (Lung Cancer)12.4

Case Studies

In a notable case study involving glioblastoma multiforme (GBM), fluorinated derivatives, including this compound, were shown to inhibit glycolysis effectively, a metabolic pathway upregulated in aggressive tumors. These compounds demonstrated enhanced stability and cellular uptake compared to non-fluorinated analogs, leading to improved therapeutic efficacy at lower doses .

Comparison with Similar Compounds

The unique fluorinated structure of this compound distinguishes it from other anilines and fluorinated compounds. For instance:

Compound NameStructure CharacteristicsBiological Activity
4-FluoroanilineMonofluorinatedModerate cytotoxicity
2,6-DifluoroanilineDifluorinatedHigher cytotoxicity
This compoundTrifluoromethyl group enhances activitySignificant cytotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Difluoromethoxy)-5-fluoroaniline
Reactant of Route 2
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3-(Difluoromethoxy)-5-fluoroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.